Cefdinir

Descripción

Propiedades

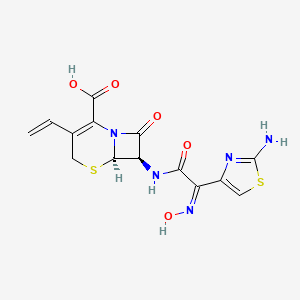

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXOFQZKPXMALH-GHXIOONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046084 | |

| Record name | Cefdinir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefdinir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.78e-02 g/L | |

| Record name | Cefdinir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00535 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefdinir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91832-40-5 | |

| Record name | Cefdinir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91832-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefdinir [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091832405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefdinir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00535 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cefdinir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cefdinir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFDINIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI0FAO63WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefdinir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>135 | |

| Record name | Cefdinir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00535 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Cefdinir's Mechanism of Action Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefdinir, a third-generation oral cephalosporin, exerts its bactericidal effect against Gram-positive bacteria by targeting and inhibiting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's efficacy, including its interaction with penicillin-binding proteins (PBPs), quantitative data on its activity, and the experimental protocols used to derive this information. Visualizations of the key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's mode of action.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound, like other β-lactam antibiotics, is the disruption of bacterial cell wall synthesis.[1][2] The structural integrity of the bacterial cell wall is crucial for survival, protecting the cell from osmotic lysis.[1] In Gram-positive bacteria, the cell wall is composed of a thick layer of peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[3]

This compound's bactericidal activity stems from its ability to interfere with the transpeptidation step in peptidoglycan synthesis.[4] This is achieved through the covalent binding of this compound to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of the peptide side chains of the peptidoglycan strands.[1][2] By inhibiting PBPs, this compound effectively blocks the formation of a stable and functional cell wall, leading to a weakened cell structure and subsequent cell lysis and death.[1]

The Peptidoglycan Synthesis Pathway and this compound's Point of Intervention

The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and within the cell wall itself. The final and critical transpeptidation step, catalyzed by PBPs, is the primary target of this compound.

Figure 1: this compound's inhibition of the final transpeptidation step in the peptidoglycan synthesis pathway.

Quantitative Analysis of this compound's Activity

The efficacy of this compound against Gram-positive bacteria can be quantified through the determination of Minimum Inhibitory Concentrations (MICs) and the 50% inhibitory concentration (IC50) for PBP binding.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This compound has demonstrated potent activity against a range of clinically relevant Gram-positive pathogens.

| Gram-Positive Organism | Number of Strains | MIC50 (mg/L) | MIC90 (mg/L) | Percent Susceptible | Reference |

| Staphylococcus aureus (oxacillin-susceptible) | 30 | 0.25 | 0.25 | 100% | [5] |

| Staphylococcus aureus (oxacillin-susceptible) | - | 0.5 | 0.5 | 100% | [6] |

| Staphylococcus epidermidis | 24 | 0.06 | 0.06 | - | [5] |

| Coagulase-negative staphylococci (oxacillin-susceptible) | - | 0.06 | 0.12 | 100% | [6] |

| Staphylococcus hominis | 10 | - | 0.125 | - | [5] |

| Staphylococcus xylosus | 15 | - | 0.5 | - | [5] |

| Staphylococcus capitis | 11 | - | 0.5 | - | [5] |

| Staphylococcus saprophyticus | 10 | - | 4 | - | [5] |

| Staphylococcus haemolyticus | 12 | - | 32 | - | [5] |

| Group A Streptococci | - | ≤0.03 | ≤0.03 | 100% | [6] |

| Group B Streptococci | - | ≤0.03 | 0.06 | 100% | [6] |

| Viridans group streptococci | - | 0.25 | 2 | 88% | [6] |

| Streptococcus pneumoniae (penicillin-susceptible) | - | - | - | 98.4% (MIC <0.1 mg/mL) | [7] |

| Streptococcus pneumoniae (penicillin-intermediate) | - | - | - | 49.2% (MIC 0.1-1.0 mg/mL) | [7] |

| Streptococcus pneumoniae (penicillin-resistant) | - | - | - | 0.5% (MIC >2 mg/mL) | [7] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Penicillin-Binding Protein (PBP) Affinity (IC50)

The binding affinity of this compound to specific PBPs in Staphylococcus aureus has been quantified, with lower IC50 values indicating higher binding affinity.[8]

| Penicillin-Binding Protein (PBP) | This compound IC50 (µM) |

| PBP1 | 1.8 ± 0.1 |

| PBP2 | 0.45 ± 0.02 |

| PBP3 | 0.41 ± 0.02 |

| PBP4 | 14 ± 1 |

Data from a study on the binding of β-lactam antibiotics to the four native PBPs of S. aureus.[8] These values indicate that this compound has a high affinity for PBP2 and PBP3 in S. aureus.[8]

Experimental Protocols

The quantitative data presented in this guide are derived from standardized experimental methodologies. The following sections detail the core protocols for determining MIC values and PBP binding affinity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Protocol: Broth Microdilution MIC Assay

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the highest concentration to be tested.

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate using CAMHB.

-

Inoculum Preparation: A standardized inoculum of the test Gram-positive bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Penicillin-Binding Protein (PBP) Binding Assay

The affinity of this compound for PBPs is commonly assessed using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin FL.[11]

Protocol: Competitive PBP Binding Assay

-

Preparation of Bacterial Membranes:

-

The Gram-positive bacterial strain of interest is cultured to the mid-logarithmic growth phase.

-

Cells are harvested by centrifugation, washed, and then lysed (e.g., by sonication) to release cellular contents.

-

The membrane fraction containing the PBPs is isolated by ultracentrifugation. The total protein concentration of the membrane preparation is determined.

-

-

Competitive Binding:

-

Aliquots of the membrane preparation are incubated with increasing concentrations of this compound for a defined period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.

-

A control sample without this compound is included.

-

-

Fluorescent Labeling:

-

A fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) is added to each sample and incubated further. Bocillin FL will bind to any PBPs not already occupied by this compound.

-

-

Detection and Quantification:

-

The reaction is stopped, and the proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The fluorescently labeled PBPs are visualized in the gel using a fluorescence imager.

-

The intensity of each PBP band is quantified using densitometry software.

-

-

IC50 Calculation:

-

The percentage of Bocillin FL binding (relative to the control) is plotted against the concentration of this compound.

-

The IC50 value, the concentration of this compound that results in a 50% reduction in the fluorescent signal, is determined using non-linear regression analysis.

-

Figure 3: Experimental workflow for determining the PBP binding affinity of this compound.

Mechanisms of Resistance to this compound in Gram-Positive Bacteria

Resistance to this compound in Gram-positive bacteria can emerge through several mechanisms:[12]

-

Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of this compound to its target, thereby decreasing its efficacy. This is a common mechanism of resistance in Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).

-

Production of β-Lactamases: Some bacteria produce enzymes called β-lactamases that can hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive. While this compound is stable in the presence of some common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) can confer resistance.[12]

-

Decreased Permeability: Alterations in the bacterial cell envelope can reduce the penetration of this compound to its PBP targets.[12]

Figure 4: Logical relationships of this compound resistance mechanisms in Gram-positive bacteria.

Conclusion

This compound remains a clinically important oral cephalosporin for the treatment of infections caused by susceptible Gram-positive bacteria. Its potent bactericidal activity is a direct result of its high affinity for and subsequent inhibition of essential penicillin-binding proteins, leading to the disruption of cell wall synthesis. A thorough understanding of its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation is critical for its appropriate clinical use and for the development of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 5. Antistaphylococcal activity of this compound, a new oral third-generation cephalosporin, alone and in combination with other antibiotics, at supra- and sub-MIC levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potency and spectrum reevaluation of this compound tested against pathogens causing skin and soft tissue infections: a sample of North American isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iacld.com [iacld.com]

- 10. chainnetwork.org [chainnetwork.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Synthesis and Purification of Cefdinir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cefdinir, a third-generation oral cephalosporin, is a vital antibiotic in the fight against a broad spectrum of bacterial infections.[1][2][3] Its efficacy is intrinsically linked to the purity and robustness of its manufacturing process. This technical guide provides an in-depth exploration of the core synthetic and purification strategies for this compound, offering detailed experimental protocols, comparative data, and visual workflows to support research and development in this critical area of pharmaceuticals.

Core Synthetic Strategies

The industrial synthesis of this compound predominantly revolves around the acylation of the key intermediate, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA), with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid. Variations in this central theme lie in the choice of activating groups for the side chain, protecting groups for reactive moieties, and the specific reaction conditions employed.

Two major routes have been extensively documented:

-

The Activated Thioester Route: This common industrial method involves the condensation of 7-AVNA with an activated thioester derivative of the side chain, such as 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate.[4] This approach offers advantages in terms of stable and easily handleable intermediates.

-

The Acyl Chloride Route: An alternative strategy employs the more reactive acyl chloride of the side chain. While potentially offering faster reaction times, this method often requires stringent control of reaction conditions to avoid side reactions and ensure the desired stereochemistry.[5][6]

The selection of protecting groups for the amino, carboxyl, and hydroxyimino functionalities is a critical aspect of this compound synthesis to prevent unwanted side reactions. Common protecting groups include trityl and acetyl groups for the hydroxyimino moiety.[5][7]

Synthetic Pathway Overview

The following diagram illustrates a generalized synthetic pathway for this compound, highlighting the key intermediates and transformations.

Caption: Generalized synthetic pathway of this compound.

Experimental Protocols

Synthesis of this compound via the Activated Thioester Route

This protocol is adapted from a commonly employed industrial synthesis method.[4]

Step 1: Preparation of 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate (IV)

-

A mixture of anhydrous (Z)-2-(2-amino-4-thiazol)-2-acetoxyiminoacetic acid (III) (164 g, 0.716 mol), triphenylphosphine (235.5 g, 0.899 mol), and bis(benzothiazol-2-yl) disulfide (II) (249.8 g, 0.752 mol) are taken in methylene dichloride (MDC) (2460 mL).

-

The mixture is stirred for 0.5 hours at 15-20 °C to yield the activated thioester (IV).

Step 2: Synthesis of this compound (I)

-

7-amino-3-vinyl-3-cephem-4-carboxylic acid (V) is reacted with the prepared 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate (IV) in the presence of N-methyl morpholine as a base.[4]

-

The reaction is carried out in a suitable solvent such as a mixture of tetrahydrofuran and water.

-

The reaction mixture is stirred at ambient temperature until completion.

Purification of this compound

The purity of the final this compound active pharmaceutical ingredient (API) is critical for its safety and efficacy. Purification strategies typically involve crystallization and, in some cases, chromatographic methods to remove process-related impurities and degradation products.[8][9]

Crystallization

Crystallization is a key step in the purification of this compound, allowing for the isolation of specific polymorphic forms with desired physical and chemical properties.[10][11] The process often involves the formation of a salt of this compound, which can then be selectively precipitated and converted back to the free acid.

Protocol: Purification via Salt Formation and Crystallization

This protocol describes a general method for purifying this compound by forming a salt, which can enhance the removal of impurities.[12]

-

Salt Formation: Crude this compound is dissolved in a suitable solvent system, and a base (e.g., dicyclohexylamine, potassium hydroxide, or cesium hydroxide) is added to form the corresponding salt.[5][12]

-

Isolation of the Salt: The formed salt is then precipitated, often by the addition of an anti-solvent, and collected by filtration. This step helps to leave many impurities behind in the mother liquor.

-

Conversion to this compound: The purified salt is then dissolved in water or a mixture of water and a water-miscible organic solvent.

-

Acidification and Crystallization: The pH of the solution is adjusted with an acid, such as hydrochloric acid or sulfuric acid, to a range of approximately 1.5 to 3.5 to precipitate the purified this compound.[7][12][13] The temperature is often controlled (e.g., cooled to 0-15°C) to influence the crystal form and yield.[11][12]

-

Isolation and Drying: The crystalline this compound is collected by filtration, washed with water, and dried under reduced pressure.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: an advanced-generation, broad-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN101974020A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. US7105659B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. US20060040915A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Method development for the determination of this compound and its related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20060122165A1 - Crystalline this compound - Google Patents [patents.google.com]

- 11. US20030204082A1 - Crystalline form of this compound - Google Patents [patents.google.com]

- 12. WO2007053723A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 13. This compound synthesis process - Patent 2030975 [data.epo.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Cefdinir for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of Cefdinir, a third-generation cephalosporin antibiotic. This document is intended to serve as a vital resource for laboratory professionals engaged in research, quality control, and formulation development involving this active pharmaceutical ingredient.

General Information

This compound is a semi-synthetic, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[2]

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [3] |

| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [4] |

| Molecular Weight | 395.41 g/mol | [4] |

| CAS Number | 91832-40-5 | [3] |

| Appearance | White to light yellowish-white crystalline powder | [5] |

Physicochemical Data

A comprehensive understanding of this compound's physicochemical properties is fundamental for its effective use in a laboratory setting, influencing everything from dissolution studies to analytical method development.

Solubility

The solubility of this compound is notably pH-dependent.[6]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (0.46 mg/mL) | [6] |

| 0.1 M HCl | Slightly soluble (1.56 mg/mL) | [6] |

| Methanol | 0.19 mg/mL | [6] |

| Acetonitrile | <0.01 mg/mL | [6] |

| DMSO | >350 mg/mL | [6] |

| pH 4.0 Acetate Buffer | Insoluble (0.72 mg/mL) | [6] |

| pH 7.0 Phosphate Buffer | Sparingly soluble | [5] |

| pH 7.4 Phosphate Buffer | Sparingly soluble (21 mg/mL) | [6] |

| Sodium Bicarbonate | Freely soluble (83 mg/mL) | [6] |

Melting Point and Dissociation Constant

Table 3: Melting Point and pKa of this compound

| Parameter | Value | Reference(s) |

| Melting Point | 170 °C (with decomposition) | [4] |

| pKa₁ (-COOH) | 1.9 | [6][7] |

| pKa₂ (-NH₂) | 3.3 | [6][7] |

| pKa₃ (=N-OH) | 9.9 | [6][7] |

Spectral Properties

Table 4: Spectral Characteristics of this compound

| Technique | Wavelength (λmax) / Wavenumber (cm⁻¹) | Solvent/Medium | Reference(s) |

| UV-Vis | 223 nm, 286 nm | pH 7.0 Phosphate Buffer | [3] |

| UV-Vis | 224 nm, 288 nm | Not specified | [8] |

| UV-Vis | 295 nm | DMSO | [9] |

| FT-IR | ~3292 cm⁻¹ (N-H stretch, amino group) | KBr disc | [10] |

| FT-IR | ~2960 cm⁻¹ (C-H stretch) | KBr disc | [10] |

| FT-IR | Carbonyl group absorption present | KBr disc | [10] |

| FT-IR | ~1347 cm⁻¹ (O-H bend, hydroxyl group) | KBr disc | [10] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical parameters of this compound.

Determination of Solubility

This protocol outlines a standard shake-flask method for determining the solubility of this compound in a given solvent.

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance of this compound as a function of pH.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 11).

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with a small amount of acid or base to aid dissolution). Prepare a set of solutions with a constant concentration of this compound in each of the buffer solutions.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Plot the absorbance at a wavelength that shows a significant change with pH versus the pH of the solution. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

UV-Vis Spectrophotometry

This protocol describes the acquisition of a UV-Vis absorption spectrum for this compound.

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Solvent Selection: Choose a suitable solvent in which this compound is soluble and that is transparent in the desired wavelength range (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Preparation of Standard Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration. Further dilute the stock solution to obtain a working solution with an absorbance in the optimal range of the instrument (typically 0.2-0.8 AU).

-

Blank Measurement: Fill a cuvette with the solvent and place it in the spectrophotometer. Record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

This protocol details the analysis of this compound using the KBr pellet method for Fourier-Transform Infrared (FT-IR) spectroscopy.

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment.

-

Sample Scan: Acquire the IR spectrum of the this compound sample, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for preparing a this compound sample for ¹H NMR analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

-

Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Mechanism of Action and Degradation Pathways

Visual representations of this compound's mechanism of action and degradation pathways are crucial for a comprehensive understanding.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The inhibition of this process leads to a weakened cell wall and subsequent cell lysis.

Caption: Mechanism of action of this compound via inhibition of bacterial cell wall synthesis.

Degradation Pathways

This compound is susceptible to degradation, primarily through hydrolysis of the β-lactam ring and various isomerizations.[11] These degradation pathways are influenced by factors such as pH and temperature.[11]

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound and its degradation products. The following diagram illustrates a typical workflow for developing and validating such a method.

Caption: Workflow for developing a stability-indicating HPLC method for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hhs.texas.gov [hhs.texas.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. banglajol.info [banglajol.info]

- 9. researchgate.net [researchgate.net]

- 10. Development of a spectrophotometric analytical approach for the measurement of this compound in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uspnf.com [uspnf.com]

Cefdinir Degradation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of Cefdinir, a third-generation cephalosporin antibiotic. Understanding the stability of this compound and the formation of its degradation byproducts is critical for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This document details the hydrolytic, oxidative, and photolytic degradation pathways, presents quantitative data on byproduct formation, and provides detailed experimental protocols for conducting and analyzing this compound degradation studies.

Core Degradation Pathways of this compound

This compound is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic exposure. The primary degradation mechanisms involve the opening of the β-lactam ring, a characteristic feature of cephalosporins, as well as several pH-dependent isomerizations.[1]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, proceeding through different mechanisms depending on the pH of the environment.

-

Acidic Conditions: In acidic solutions (e.g., 0.1 M HCl), this compound undergoes hydrolysis, leading to the opening of the β-lactam ring.[2] Studies have shown that approximately 20.14% of the drug degrades after being refluxed at 60°C for 60 minutes in 0.1 M HCl.[2] The degradation in acidic media is generally slower compared to alkaline conditions.[2] One of the key transformations in acidic to neutral solutions is the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers.[3]

-

Basic Conditions: this compound is highly labile to alkaline hydrolysis.[2] In a 0.1 N NaOH solution at 60°C, as much as 48.83% of the drug can degrade within 60 minutes.[2] The primary degradation route in basic conditions is the opening of the β-lactam ring.[1]

-

Neutral Conditions: In neutral aqueous solutions (pH 6), hydrolytic degradation also occurs, leading to the formation of various degradation products.[1]

Oxidative Degradation

This compound is susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide results in significant degradation. For instance, in the presence of 3% hydrogen peroxide at 60°C for 60 minutes, approximately 31.20% of this compound degrades.[2]

Photolytic and Thermal Degradation

While this compound is relatively stable under thermal stress, some degradation is observed. Heating at 60°C for 60 minutes resulted in a 20.12% loss of the drug.[2] Photolytic degradation also occurs when this compound is exposed to UV light.[4]

The following diagram illustrates the general degradation pathways of this compound under different stress conditions.

Caption: General Degradation Pathways of this compound.

Quantitative Analysis of this compound Degradation

The extent of this compound degradation varies significantly depending on the stressor and the experimental conditions. The following table summarizes quantitative data from forced degradation studies.

| Stress Condition | Reagent/Parameter | Temperature | Duration | Percent Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 60 minutes | 20.14% | [2] |

| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 60 minutes | 48.83% | [2] |

| Oxidative Degradation | 3% H₂O₂ | 60°C | 60 minutes | 31.20% | [2] |

| Thermal Degradation | - | 60°C | 60 minutes | 20.12% | [2] |

| Thermal Degradation | - | 80°C | 48 hours | Not specified | [2] |

| Photolytic Degradation | UV light (254 nm) | Ambient | Not specified | Degradation observed | [4] |

Identified Degradation Byproducts

Several degradation products of this compound have been isolated and characterized. The primary degradation pathways lead to the formation of isomers and products resulting from the cleavage of the β-lactam ring.

A study on the hydrolytic degradation of this compound identified seven major degradation products in acidic, neutral, and basic solutions.[1] These products were isolated using preparative and/or high-performance liquid chromatography and characterized by UV, IR, 1H-NMR, and mass spectra.[1] The main degradation routes were identified as β-lactam ring-opening and pH-dependent isomerizations, including lactonization, epimerization at C-6 or C-7, and syn-anti isomerization of the N-oxime function.[1]

In acidic to neutral solutions, hydrolysis leads to the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers.[3]

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate determination of this compound and its degradation products. Stability-indicating methods, primarily using High-Performance Liquid Chromatography (HPLC), have been developed for this purpose.

Forced Degradation Studies Protocol

The following protocols are based on established methods for inducing this compound degradation.[2]

1. Acid-Induced Degradation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

To 10 mL of the stock solution, add 10 mL of 0.1 M HCl.

-

Reflux the mixture at 60°C for a specified duration (e.g., 6 hours).

-

Cool the solution to room temperature.

-

Neutralize the solution to pH 7 with 0.1 M NaOH.

-

Dilute the solution with the mobile phase to a final concentration suitable for analysis (e.g., 10 µg/mL).

2. Base-Induced Degradation:

-

To 10 mL of the this compound stock solution (1 mg/mL in methanol), add 10 mL of 0.1 M NaOH.

-

Reflux the mixture at 60°C for a specified duration (e.g., 6 hours).

-

Cool the solution to room temperature.

-

Neutralize the solution to pH 7 with 0.1 M HCl.

-

Dilute with the mobile phase to the desired final concentration.

3. Oxidative Degradation:

-

To 10 mL of the this compound stock solution (1 mg/mL), add 10 mL of 30% H₂O₂.

-

Reflux the mixture at 60°C for a specified duration (e.g., 6 hours).

-

Cool the solution to room temperature.

-

Dilute with the mobile phase to the desired final concentration.

4. Thermal Degradation:

-

Store a known quantity of solid this compound (e.g., 50 mg) at 80°C for 48 hours.

-

Dissolve the sample in methanol and dilute with the mobile phase to achieve the desired final concentration.

5. Photolytic Degradation:

-

Expose a solution of this compound to UV light at 254 nm.[4] The duration of exposure should be optimized to achieve a detectable level of degradation.

The following diagram illustrates a general experimental workflow for conducting and analyzing this compound degradation studies.

Caption: Experimental Workflow for this compound Degradation Analysis.

Analytical Method: Stability-Indicating RP-HPLC

A robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating this compound from its degradation products.[5]

-

Column: Develosil C18 column.[5]

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3) in a 40:60 ratio.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 254 nm.[5]

-

Retention Time of this compound: Approximately 6.31 minutes under these conditions.[5]

This method has been shown to be rapid, precise, specific, and cost-effective for the quality control and validation of this compound in pharmaceutical formulations.[5] The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2]

Conclusion

The degradation of this compound is a complex process influenced by various environmental factors. A thorough understanding of its degradation pathways and the resulting byproducts is paramount for the development of stable pharmaceutical formulations and for ensuring patient safety. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and quality control of this compound-containing products. The use of validated stability-indicating analytical methods is critical for accurately assessing the stability of this compound and quantifying its degradation products.

References

- 1. Degradation kinetics and isomerization of this compound, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of this compound in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation kinetics and isomerization of this compound, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A LCMS compatible Stability-Indicating HPLC Assay Method for this compound | Semantic Scholar [semanticscholar.org]

- 5. Stability assay for this compound tablets using RP-HPLC method. [wisdomlib.org]

Spectroscopic Analysis of Cefdinir Crystal Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the crystal structure of Cefdinir, a third-generation cephalosporin antibiotic. Understanding the solid-state properties of an active pharmaceutical ingredient (API) like this compound is critical for ensuring its quality, stability, and bioavailability. This document details the experimental protocols for various analytical methods and presents a comparative analysis of the spectroscopic data for different crystalline forms of this compound.

Introduction to this compound and its Polymorphism

This compound (chemical formula: C₁₄H₁₃N₅O₅S₂) is a widely used oral antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] The molecule can exist in different solid-state forms, including anhydrous crystals, hydrated forms (monohydrate and sesquihydrate), and amorphous solids.[2][3] These different forms, known as polymorphs or pseudopolymorphs, can exhibit distinct physicochemical properties, such as solubility, dissolution rate, and stability, which can significantly impact the drug's therapeutic efficacy.[4] Therefore, rigorous spectroscopic analysis is essential to identify and characterize the specific solid form of this compound present in a drug substance or product.

Key Spectroscopic Techniques for Crystal Structure Analysis

A multi-technique approach is typically employed to fully characterize the crystal structure of this compound. The primary methods include Powder X-ray Diffraction (PXRD), Fourier Transform Infrared (FT-IR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy can also provide valuable insights into the local molecular environment.

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments used in the spectroscopic analysis of this compound's crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying crystalline phases and determining the degree of crystallinity. Each crystalline solid has a unique diffraction pattern, which serves as a "fingerprint" for identification.

Methodology:

-

Sample Preparation: A small amount of the this compound powder sample is gently packed into a sample holder, ensuring a flat and even surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is commonly used.

-

Data Collection: The instrument is typically operated at a voltage of 40 kV and a current of 40 mA.[5] Data is collected over a 2θ range of 5° to 40°, with a step size of 0.02° and a scan speed of 1°/minute.

-

Data Analysis: The resulting diffractogram is analyzed to identify the angular positions (2θ) and intensities of the diffraction peaks. These are then compared to reference patterns of known this compound polymorphs.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of functional groups within the this compound molecule. Differences in the crystal lattice can lead to shifts in these vibrational frequencies, allowing for the differentiation of polymorphs.

Methodology:

-

Sample Preparation: The this compound sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent disc.

-

Instrumentation: A Fourier Transform Infrared spectrometer is used for analysis.

-

Data Collection: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is common, and multiple scans (e.g., 32 scans) are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed. Key vibrational bands for this compound include those associated with the β-lactam ring, amide groups, carboxylic acid, and the aminothiazole ring.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, glass transition temperature, and to study solid-state transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 3-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A differential scanning calorimeter is used.

-

Data Collection: The sample is heated at a constant rate, commonly 10 °C/minute, under a nitrogen purge. The heat flow is recorded as a function of temperature, typically over a range of 25 °C to 300 °C.

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic and exothermic events. For crystalline forms, a sharp endotherm corresponding to the melting point is expected. Amorphous forms will show a glass transition followed by a broader crystallization exotherm and subsequent melting.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides detailed information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) within the solid state. It is particularly useful for distinguishing between polymorphs that may have similar PXRD patterns or FT-IR spectra.

Methodology (General):

-

Sample Preparation: The this compound powder is packed into a zirconia rotor of an appropriate size (e.g., 4 mm or 7 mm).

-

Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field strength is required. Cross-polarization magic-angle spinning (CP/MAS) is a common technique used for ¹³C ssNMR.

-

Data Collection: The sample is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

-

Data Analysis: The chemical shifts of the resonances in the ¹³C spectrum are analyzed. Different crystalline forms of this compound will exhibit distinct chemical shifts for the carbon atoms in the molecule due to differences in their local electronic environments.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for different known forms of this compound.

Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Crystal Forms

| Anhydrous this compound (Form A)[5] | This compound Sesquihydrate[3] |

| Characteristic Peaks (2θ) | Crystallographic Data |

| 14.7°, 17.8°, 21.5°, 22.0°, 23.4°, 24.5°, 28.1° | Space Group: C2 |

| d-spacing (Å) | a = 23.98775 Å |

| 15.24, 11.30, 10.92, 7.51, 5.66, 5.48, 4.91, 4.76, 4.55, 4.23, 4.17, 3.99, 3.74, 3.64, 3.53, 3.46, 3.39, 3.26, 3.17, 3.08, 2.96, 2.89, 2.82, 2.81, 2.63, 2.57, 2.54, 2.39, 2.31, 1.99, 1.97 | b = 5.01646 Å |

| c = 15.92016 Å | |

| β = 109.4470° | |

| V = 1806.438 ų |

Table 2: Fourier Transform Infrared (FT-IR) Spectroscopy Data for this compound Crystal Forms

| Anhydrous this compound[2] | This compound Monohydrate[2] |

| Characteristic Peaks (cm⁻¹) | Characteristic Peaks (cm⁻¹) |

| ~3300-3500 (N-H, O-H stretching) | Broader O-H stretching band due to water |

| ~1770 (β-lactam C=O stretching) | Shift in β-lactam C=O stretching |

| ~1670 (Amide I C=O stretching) | Shift in Amide I C=O stretching |

| ~1540 (Amide II N-H bending) | Shift in Amide II N-H bending |

Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.

Table 3: Differential Scanning Calorimetry (DSC) Data for this compound Crystal Forms

| Anhydrous this compound[2] | This compound Monohydrate[2] | Amorphous this compound |

| Thermal Events | Thermal Events | Thermal Events |

| Sharp endotherm corresponding to melting | Endotherm due to dehydration followed by melting at a different temperature than the anhydrous form | Glass transition (Tg) followed by a crystallization exotherm and subsequent melting |

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for spectroscopic analysis and the relationship between the different techniques.

Caption: Experimental workflow for the spectroscopic analysis of this compound crystal structure.

Caption: Logical relationships between spectroscopic techniques and the structural information they provide.

Conclusion

The spectroscopic characterization of this compound's crystal structure is a critical component of its development and quality control. A combination of PXRD, FT-IR, and DSC provides a comprehensive understanding of the solid-state form of the drug. While PXRD is the definitive method for identifying crystalline phases, FT-IR and DSC offer valuable complementary information regarding molecular structure and thermal stability. For more in-depth analysis and differentiation of subtle polymorphic differences, solid-state NMR can be a powerful tool. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the analysis and development of this compound and other pharmaceutical solids.

References

- 1. This compound: an advanced-generation, broad-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20030204082A1 - Crystalline form of this compound - Google Patents [patents.google.com]

The Early Discovery and Development of Cefdinir: A Technical Overview

Cefdinir is a third-generation semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), it was first approved for medical use in Japan in 1991 and later by the US FDA on December 4, 1997.[1][2] This document provides a detailed technical guide on the core aspects of its early discovery, synthesis, mechanism of action, and preclinical and clinical development.

Discovery and Rationale for Development

The research and development of new oral cephalosporins in the late 1970s aimed to identify compounds with potent antibacterial activity, particularly against emerging β-lactamase-producing strains, and good oral bioavailability.[3] Fujisawa's research program initially focused on modifying existing injectable third-generation cephalosporins to improve their absorption from the gastrointestinal tract.[3]

The starting point for this research was ceftizoxime, an injectable cephalosporin that showed a modest urinary excretion rate after oral administration in rats, suggesting some level of intrinsic absorption.[3] Researchers hypothesized that modifying the oxime moiety could enhance this property. This line of inquiry first led to the discovery of cefixime, which had excellent activity against Gram-negative bacteria but was less potent against Gram-positive organisms like Staphylococcus aureus.[3][4]

This limitation prompted a second research goal: to develop a new oral cephem with a more balanced spectrum, including enhanced activity against Gram-positive bacteria.[3] By further exploring structure-activity relationships, researchers at Fujisawa discovered that a hydroxyimino group at the 7-position of the cephalosporin nucleus provided the desired balanced spectrum. This led to the identification and development of this compound (initially coded as FK482).[3] The key structural features of this compound include a 7β-[2-(2-aminothiazol-4-yl)-2-(Z)-hydroxyiminoacetamido] side chain and a 3-vinyl group, which contribute to its antibacterial spectrum and oral activity.[4][5]

Chemical Synthesis

The synthesis of this compound involves the coupling of a protected 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) core with a side chain, followed by deprotection. One of the early patented methods involves the acylation of the primary amine of the 7-AVCA intermediate with 4-bromo-3-oxobutanoyl bromide.[1] The resulting amide's active methylene group is then nitrosated with sodium nitrite to form an oxime.[1] The final key step is the reaction of the bromoketone functional group with thiourea, which forms the aminothiazole ring of this compound.[1] The final product is obtained after removing the carboxyl protecting group, often a benzhydryl ester, using an acid like trifluoroacetic acid.[1][6]

Various synthetic routes have been developed to improve yield, purity, and industrial-scale feasibility, often involving different protecting groups and activated esters for the side-chain coupling reaction.[2][7][8]

Caption: A simplified workflow of an early this compound synthesis method.

Mechanism of Action

This compound is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[9][10] Its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[9] Peptidoglycan provides structural integrity to the bacterial cell wall.[9] By binding to and inactivating these PBPs, this compound prevents the cross-linking of peptidoglycan chains.[9] This disruption leads to a weakened cell wall, causing the bacterial cell to lyse and die.[11]

A key advantage of this compound is its stability in the presence of many common plasmid-mediated β-lactamase enzymes.[12][13] These enzymes are a primary mechanism of resistance for many bacteria against β-lactam antibiotics. This compound's resistance to hydrolysis by these enzymes allows it to remain effective against many strains that are resistant to other penicillins and cephalosporins.[5][14]

Caption: The mechanism of this compound's bactericidal action.

In Vitro and In Vivo Efficacy

Early in vitro evaluations demonstrated this compound's potent, broad-spectrum activity. Standard agar dilution methods were commonly used to determine the Minimum Inhibitory Concentrations (MICs).[15] this compound showed excellent activity against key respiratory and skin pathogens.[12][13] It is particularly active against Streptococcus pneumoniae (penicillin-susceptible), Streptococcus pyogenes, Haemophilus influenzae (including β-lactamase producing strains), Moraxella catarrhalis (including β-lactamase producing strains), and methicillin-susceptible Staphylococcus aureus.[16][17][18] Its activity against Enterobacteriaceae was found to be superior to many other oral antibiotics tested at the time.[15] However, like other third-generation cephalosporins, it has little activity against Pseudomonas aeruginosa, oxacillin-resistant staphylococci, and enterococci.[16][17]

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Other Oral Cephalosporins

| Organism | This compound | Cefixime | Cefpodoxime | Cefaclor |

|---|---|---|---|---|

| S. aureus (Oxacillin-sensitive) | 1 | 32 | 8 | >64 |

| S. pneumoniae | 0.5 | 0.5 | 0.25 | 4 |

| S. pyogenes | ≤0.015 | ≤0.06 | ≤0.06 | 0.25 |

| H. influenzae | 0.25 | ≤0.015 | 0.125 | 8 |

| M. catarrhalis | 0.25 | 0.25 | 0.5 | 2 |

| E. coli | 2 | 0.125 | 1 | >64 |

| K. pneumoniae | 1 | ≤0.015 | 0.25 | >64 |

Data compiled from multiple sources.[16][17]

Preclinical studies in mouse infection models confirmed the potent in vivo activity of orally administered this compound.[19] These studies were crucial for establishing dosage and predicting clinical success. For example, in models of lethal systemic infection, this compound demonstrated low protective dose 50% (PD50) values.[19]

Table 2: In Vivo Efficacy of this compound in Mouse Infection Models

| Infection Model | Pathogen | PD50 (mg/kg) |

|---|---|---|

| Lethal Systemic Infection | S. aureus (β-lactamase negative) | 2.7 |

| Lethal Systemic Infection | S. aureus (β-lactamase positive) | 2.3 |

| Subcutaneous Abscess | S. aureus (β-lactamase negative) | 11 |

| Subcutaneous Abscess | S. aureus (β-lactamase positive) | 24 |

| Lethal Systemic Infection | H. influenzae (β-lactamase negative) | 5.8 |

| Lethal Systemic Infection | H. influenzae (β-lactamase positive) | 3.1 |

Source: Diagnostic Microbiology and Infectious Disease, 1994.[19]

Subsequent clinical trials in humans demonstrated this compound's efficacy in treating a range of mild-to-moderate infections.[12][14] In trials for community-acquired pneumonia, this compound showed clinical cure rates of 80%, comparable to cefaclor (79%), with an overall pathogen eradication rate of 91%.[20][21] It also proved effective for acute bacterial exacerbations of chronic bronchitis, sinusitis, pharyngitis, and uncomplicated skin infections.[14]

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound supports convenient once or twice-daily dosing.[12][14]

-

Absorption: It is rapidly absorbed after oral administration, with peak plasma concentrations occurring 2 to 4 hours post-dose.[12][20]

-

Distribution: this compound distributes into various tissues, including the middle ear, tonsils, and lungs.[11][14] It is approximately 60-70% bound to plasma proteins.[20]

-

Metabolism and Excretion: this compound is not appreciably metabolized, and its activity is primarily due to the parent drug.[20][22][23] It is eliminated principally via renal excretion, with a mean plasma elimination half-life of about 1.5 to 1.8 hours in adults with normal renal function.[12][22][24]

Table 3: Key Pharmacokinetic Parameters of this compound in Adults

| Parameter | Value |

|---|---|

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours |

| Plasma Elimination Half-Life (t1/2) | ~1.7 hours |

| Plasma Protein Binding | 60 - 70% |

| Apparent Oral Clearance (300 mg dose) | 11.6 mL/min/kg |

| Renal Clearance | 2.0 mL/min/kg |

| Percent of Dose Excreted Unchanged in Urine | 11.6% - 18.4% |

Data compiled from multiple sources.[20][22][23]

The safety profile of this compound was found to be similar to other oral cephalosporins. The most commonly reported adverse events in clinical trials were diarrhea, nausea, and skin rash.[1][12]

Experimental Protocols

-

Preparation of Media: Mueller-Hinton agar is prepared according to the manufacturer's instructions, sterilized, and cooled to 45-50°C.

-

Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in a suitable solvent and added to the molten agar to achieve the desired final concentrations.

-

Inoculum Preparation: Bacterial isolates are grown to a logarithmic phase in a broth medium. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then diluted to yield a final concentration of approximately 10⁴ CFU per spot on the agar plate.

-

Inoculation: The prepared bacterial suspensions are applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator.

-

Incubation: Plates are incubated at 35°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[15]

-

Animal Model: Groups of mice (e.g., Swiss Webster) of a specific age and weight are used.

-

Infection Challenge: Mice are challenged via intraperitoneal injection with a bacterial suspension containing a predetermined number of CFUs (e.g., 10-100 times the LD50) of the test pathogen (e.g., S. aureus or H. influenzae).

-

Drug Administration: this compound is prepared in a suitable vehicle (e.g., carboxymethyl cellulose) and administered orally via gavage at various dose levels at specified time points post-infection (e.g., 1 and 5 hours).

-

Observation: Animals are observed for a defined period (e.g., 4-7 days) for mortality.

-

PD50 Calculation: The protective dose 50% (PD50), the dose required to protect 50% of the infected mice from death, is calculated using a statistical method such as the probit method.[19]

Conclusion

The development of this compound was a significant advancement in the field of oral antibiotics. Stemming from a targeted research program at Fujisawa Pharmaceutical, it successfully addressed the need for an oral cephalosporin with a balanced spectrum of activity against common Gram-positive and Gram-negative pathogens, including many β-lactamase-producing strains. Its favorable pharmacokinetic profile, demonstrated in vitro and in vivo efficacy, and manageable safety profile established it as a valuable therapeutic option for a range of mild-to-moderate community-acquired infections. The early development history of this compound serves as a case study in rational drug design, moving from a defined clinical need to a successful therapeutic agent through systematic chemical modification and rigorous preclinical and clinical evaluation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN101974020A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. [Research and development of new oral cephems, cefixime and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 5. This compound | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis process - Patent 2030975 [data.epo.org]

- 7. US20060040915A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. US6093814A - Process for preparation of this compound - Google Patents [patents.google.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. This compound (Omnicef): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. youtube.com [youtube.com]

- 12. This compound: an advanced-generation, broad-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro activity of this compound (FK 482, PD 134393, CI-983): a new orally active cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro activity evaluations of this compound (FK482, CI-983, and PD134393). A novel orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro activity of this compound (FK482) and ten other antibiotics against gram-positive and gram-negative bacteria isolated from adult and pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [In vitro antibacterial activity of this compound against isolates of respiratory tract pathogens in children] [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo therapeutic efficacy of this compound (FK482), a new oral cephalosporin, against Staphylococcus aureus and Haemophilus influenzae in mouse infection models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hhs.texas.gov [hhs.texas.gov]

- 21. droracle.ai [droracle.ai]

- 22. medcentral.com [medcentral.com]

- 23. This compound for Oral Suspension USP [dailymed.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Cefdinir's Mode of Action on Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefdinir, a third-generation oral cephalosporin, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. This technical guide provides an in-depth exploration of this compound's mode of action, focusing on its interaction with PBPs. It includes a summary of available quantitative binding data, detailed experimental protocols for assessing PBP affinity, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction

This compound is a broad-spectrum cephalosporin antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[3] This process is critical for bacterial survival, and its disruption leads to cell lysis and death. The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[3] Understanding the specific interactions between this compound and various PBPs is crucial for elucidating its spectrum of activity and for the development of novel antimicrobial agents.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, a polymer of sugars and amino acids. PBPs are transpeptidases that catalyze the cross-linking of peptidoglycan chains, a final and essential step in cell wall biosynthesis. This compound's structure mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind to the active site of PBPs.[3] A serine residue within the PBP active site attacks the β-lactam ring of this compound, leading to the formation of a stable, covalent acyl-enzyme complex. This irreversible binding inactivates the PBP, halting peptidoglycan cross-linking and ultimately leading to a weakened cell wall and bacterial lysis.[3]

Signaling Pathway of PBP Inhibition by this compound

References

- 1. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

The Chemical Stability of Cefdinir in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cefdinir, a third-generation oral cephalosporin, is a widely prescribed antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy is intrinsically linked to its chemical stability, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. This technical guide provides a comprehensive overview of the chemical stability of this compound in solution, detailing its degradation pathways, kinetics, and the analytical methodologies used for its assessment.

Core Concepts of this compound Stability

This compound's chemical structure, which includes a β-lactam ring, a vinyl group at the C-3 position, and an aminothiazole side chain, is susceptible to degradation under various conditions. The primary factors influencing its stability in solution are pH, temperature, and light.[2][3] Understanding the interplay of these factors is crucial for the development of stable pharmaceutical formulations and for ensuring the quality and safety of this compound-containing products.

The degradation of this compound in aqueous solutions proceeds through two main routes: the opening of the critical β-lactam ring and various pH-dependent isomerizations.[4] These isomerization reactions can include lactonization, epimerization at the C-6 or C-7 positions, and syn-anti isomerization of the N-oxime function.[4]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug molecule. This compound has been subjected to a range of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.

Summary of Forced Degradation Conditions and Observations

| Stress Condition | Reagent/Parameters | Temperature | Duration | Observed Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 6 hours | 20.14% degradation | [2] |

| 1.0 N HCl | Reflux | Not specified | Degradation observed | [5] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 60 minutes | 48.83% degradation | [2] |

| 0.05 N NaOH | Not specified | Not specified | Degradation observed | [5] | |

| Oxidative Degradation | 3% H₂O₂ | 60°C | 60 minutes | 31.20% degradation | [2] |

| 0.1% v/v H₂O₂ | Not specified | Not specified | Degradation observed | [5] | |

| Thermal Degradation | 80°C | 48 hours | 20.12% degradation (after reflux at 60°C for 60 min) | [2] | |

| 105°C | Not specified | Not specified | Degradation observed | [5] | |

| Photolytic Degradation | UV light (254 nm) | Ambient | 24 hours | 8.55% degradation | [2] |

These studies reveal that this compound is particularly labile to alkaline hydrolysis, showing significant degradation in a short period.[2] It is also susceptible to oxidative and acidic conditions, while being relatively more stable under thermal and photolytic stress.[2]

Degradation Pathways